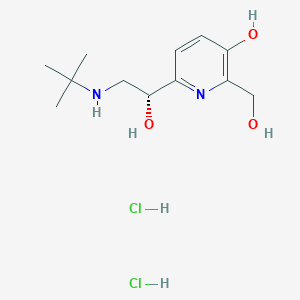
Pirbuterol hydrochloride, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pirbuterol hydrochloride, ®- is a beta-2 adrenergic bronchodilator used primarily for the symptomatic treatment of asthma. It has a preferential effect on beta-2 adrenergic receptors, which are predominantly found in bronchial smooth muscle . This compound is known for its ability to relax bronchial smooth muscle and inhibit the release of mediators of immediate hypersensitivity from cells, especially mast cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One method for synthesizing pirbuterol hydrochloride involves the reaction of 2-phenyl-4H-1,3-dioxino[5,4-b]pyridine-6-carbaldehyde with methyltriphenylphosphonium bromide and sodium hydroxide in toluene . This reaction yields 2-phenyl-6-vinyl-4H-1,3-dioxino[5,4-b]pyridine, which is further processed to obtain pirbuterol hydrochloride.
Industrial Production Methods
Industrial production methods for pirbuterol hydrochloride typically involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Pirbuterol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can affect the nitrogen-containing functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Pirbuterol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study beta-2 adrenergic receptor interactions.
Biology: Research on its effects on bronchial smooth muscle and mast cells provides insights into respiratory physiology.
Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating asthma and other respiratory conditions.
Industry: The compound is used in the development of inhalation devices and formulations for asthma treatment.
Wirkmechanismus
Pirbuterol hydrochloride exerts its effects by stimulating beta-2 adrenergic receptors, which leads to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (c-AMP). Increased levels of c-AMP result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salbutamol: Another beta-2 adrenergic agonist used for asthma treatment.
Isoproterenol: A non-selective beta-adrenergic agonist with similar bronchodilatory effects.
Terbutaline: A beta-2 adrenergic agonist with a longer duration of action compared to pirbuterol.
Uniqueness
Pirbuterol hydrochloride is unique in its preferential effect on beta-2 adrenergic receptors compared to isoproterenol . This selectivity makes it particularly effective in targeting bronchial smooth muscle without significantly affecting the heart, where beta-1 adrenergic receptors are more prevalent.
Eigenschaften
CAS-Nummer |
2514734-82-6 |
|---|---|
Molekularformel |
C12H22Cl2N2O3 |
Molekulargewicht |
313.22 g/mol |
IUPAC-Name |
6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H/t11-;;/m1../s1 |
InChI-Schlüssel |
XIDFCZTVVCWBGN-NVJADKKVSA-N |
Isomerische SMILES |
CC(C)(C)NC[C@H](C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
Kanonische SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



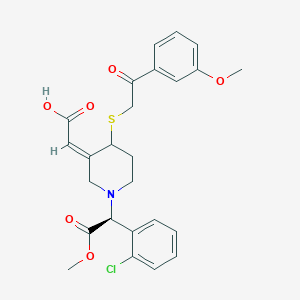

![1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile](/img/structure/B11930660.png)
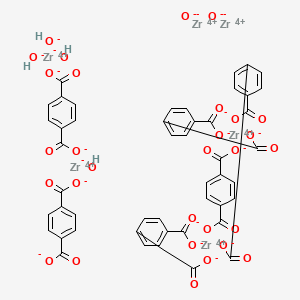
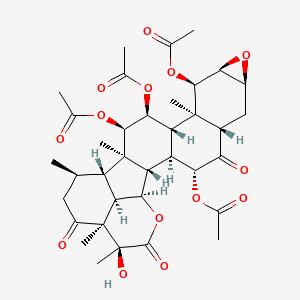

![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)

![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)
![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)

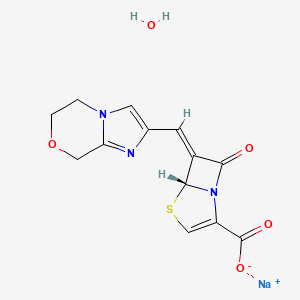
![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)
